Isodonal Demonstrates Comparable K562 Leukemia Cell Inhibition to Cisplatin: A Clinically Relevant Benchmark
Isodonal shows inhibitory activity against K562 human chronic myeloid leukemia cells comparable to that of cisplatin . This represents a differentiation point from other ent-kauranoids that have been evaluated against K562 cells: for instance, enmein demonstrates IC50 values ranging from 3.2 μg/mL to 8.2 μg/mL against K562 cells , while isodonal achieves comparable efficacy to the clinical chemotherapeutic cisplatin in this cell line . The quantitative equivalence to cisplatin, rather than merely showing activity, provides a benchmark-referenced differentiation that is actionable for compound selection in CML research programs.
| Evidence Dimension | Cytotoxicity against K562 human chronic myeloid leukemia cells |
|---|---|
| Target Compound Data | Activity comparable to that of cisplatin |
| Comparator Or Baseline | Cisplatin (clinical chemotherapeutic agent) |
| Quantified Difference | Comparable inhibitory activity (magnitude not numerically specified in source but described as comparable) |
| Conditions | K562 human leukemia cell line, in vitro cytotoxicity assay |
Why This Matters
The comparable activity to a clinically validated chemotherapeutic agent provides a benchmark-anchored rationale for selecting isodonal over ent-kauranoids with only weak to moderate K562 activity (e.g., enmein with IC50 3.2-8.2 μg/mL) for CML-focused research.
